molecular formula C20H19N3O2 B2998661 N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide CAS No. 1904375-51-4

N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2998661
CAS RN: 1904375-51-4
M. Wt: 333.391
InChI Key: QRIDLZCMNDOVCM-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide, also known as BPIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPIQ is a derivative of 2-(o-tolyloxy)acetic acid and 2,2'-bipyridine, and its synthesis method involves a multi-step process that includes condensation, reduction, and acylation reactions.

Scientific Research Applications

Molecular Structure and Reactivity Studies

N-(5-Aminopyridin-2-yl)acetamide (APA), a molecule with a similar pyridinyl acetamide structure, has been extensively studied for its conformational stability, optimized structure using density functional theory (DFT) calculations, vibrational frequencies, and ultraviolet-visible spectroscopy. The molecular electrostatic potential and frontier molecular orbitals of APA indicate high molecular reactivity and stability. Natural bond orbital analysis confirms its bioactivity potential, particularly as a diabetic nephropathy inhibitor based on molecular docking analysis (Asath et al., 2016).

Corrosion Inhibition

The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including compounds with long-chain alkyl side chains and acetamide functionalities, demonstrates their effectiveness as corrosion inhibitors. These compounds, tested with steel in acidic and mineral oil media, show promising inhibition efficiencies, highlighting their potential application in protecting materials from corrosion (Yıldırım & Çetin, 2008).

Synthetic Transformations and Rearrangements

Research on the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides and triethylamine resulted in pyridin-4-yl α-substituted acetamide products, illustrating the versatility of pyridinyl acetamides in synthetic organic chemistry. This rearrangement, involving nucleophilic aromatic substitution, highlights the potential for creating diverse molecular structures from pyridinyl acetamide precursors (Getlik et al., 2013).

Medicinal Chemistry and Drug Development

The conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system demonstrates the significance of acetamide derivatives in medicinal chemistry. This pathway highlights the role of acetamide-based compounds in the synthesis of bioactive metabolites with potential therapeutic applications (Högestätt et al., 2005).

Environmental Impact and Toxicology

The study on the cyto-genotoxicity of paracetamol (N-(4-hydroxyphenyl)acetamide) on the zebra mussel demonstrates the environmental and toxicological relevance of acetamide derivatives. The research used a battery of biomarkers to evaluate the sub-lethal effects of paracetamol, indicating its potential impact on aquatic organisms and the importance of understanding the environmental behavior of acetamide-containing compounds (Parolini et al., 2010).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-5-2-3-7-19(15)25-14-20(24)23-12-16-8-10-22-18(11-16)17-6-4-9-21-13-17/h2-11,13H,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIDLZCMNDOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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